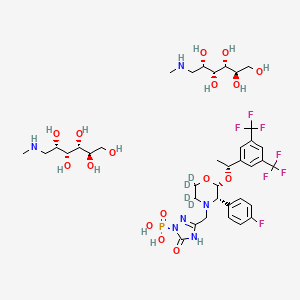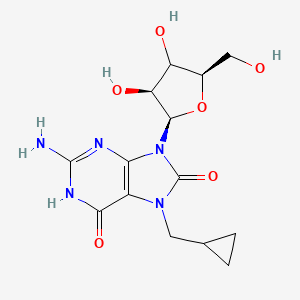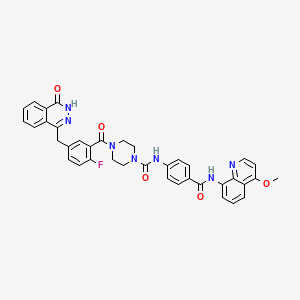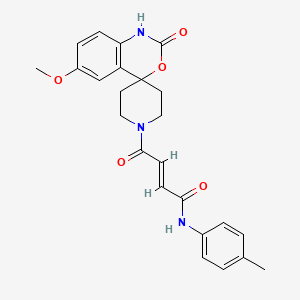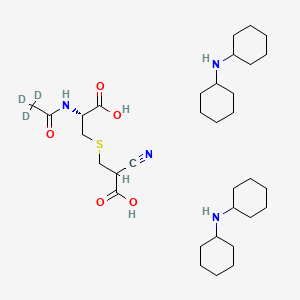
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves several steps, typically starting with the acetylation of L-cysteine. The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under stringent conditions to maintain purity and consistency. The process includes multiple purification steps to remove any impurities and ensure the final product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it aids in the development of new drugs and therapies by providing insights into biochemical pathways.
Industry: It is used in the production of research-grade chemicals and reagents.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by forming covalent bonds or altering their conformation. This modulation can affect various biochemical processes, providing valuable insights into the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine (bis(dicyclohexylamine))
Uniqueness
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for more precise measurements and analysis compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C33H58N4O5S |
|---|---|
Molekulargewicht |
625.9 g/mol |
IUPAC-Name |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h2*11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6?,7-/m..0/s1/i;;1D3 |
InChI-Schlüssel |
COOCJSYKZVYOLT-RBTWNPPASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



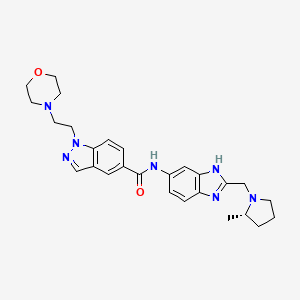
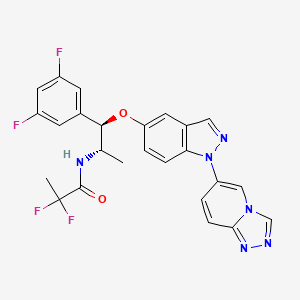
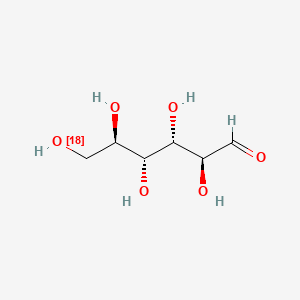
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
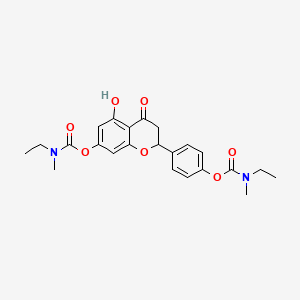
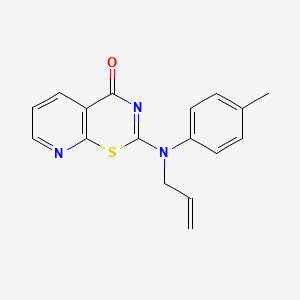

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
